

Technical Support Center: JBJ-04-125-02 In Vivo Formulation

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Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo formulation and administration of the EGFR allosteric inhibitor, **BJ-04-125-02**.

Frequently Asked Questions (FAQs)

Q1: What is **BJ-04-125-02** and what is its mechanism of action?

A1: **BJ-04-125-02** is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).^{[1][2][3][4]} It is particularly effective against EGFR mutations that confer resistance to other tyrosine kinase inhibitors, such as the C797S mutation.^{[3][5][6]} It functions by binding to an allosteric site on the EGFR kinase domain, distinct from the ATP-binding pocket, thereby inhibiting its signaling activity and downstream pathways like AKT and ERK1/2.^{[1][5][6]}

Q2: What is the recommended administration route for in vivo studies?

A2: Based on available research, the recommended route of administration for **BJ-04-125-02** in animal models is oral gavage.^{[1][2][7]}

Q3: What are the reported dosages used in animal studies?

A3: Dosages of 50 mg/kg and 100 mg/kg administered once daily have been reported in mouse models.^{[1][5][7]} A 50 mg/kg oral dose has been shown to lead to significant tumor

regression.[1][2]

Q4: What is the solubility of **JBJ-04-125-02**?

A4: **JBJ-04-125-02** is soluble in DMSO at a concentration of 100 mg/mL (183.95 mM).[7] It is reported to be insoluble in water and ethanol.[7]

Q5: How should **JBJ-04-125-02** be stored?

A5: Storage conditions for **JBJ-04-125-02** are critical for maintaining its stability. Recommendations are summarized in the table below. For stock solutions, it is advisable to aliquot them to prevent repeated freeze-thaw cycles.[7]

Data Presentation

Table 1: Solubility and Storage of **JBJ-04-125-02**

Parameter	Value	Source
Solubility		
DMSO	100 mg/mL (183.95 mM)	[7]
Water	Insoluble	[7]
Ethanol	Insoluble	[7]
Storage Conditions		
Powder (as received)	3 years at -20°C	[7]
Dry, dark, 0-4°C (short term) or -20°C (long term)	[8]	
Stock Solution (in solvent)	1 year at -80°C	[7]
1 month at -20°C	[7]	

Table 2: Pharmacokinetic Parameters of **JBJ-04-125-02**

Parameter	Value	Dosing Condition	Source
Half-life ($t_{1/2}$)	3 hours	3 mg/kg intravenous (i.v.)	[1][2]
Max Plasma Concentration (C_{max})	1.1 $\mu\text{mol/L}$ (average)	20 mg/kg oral	[1][2]
Oral Bioavailability	3%	20 mg/kg oral	[1][2]

Troubleshooting Guide for Formulation

This guide addresses potential issues when preparing **JBJ-04-125-02** for in vivo experiments.

Issue	Potential Cause	Recommended Solution
Compound will not dissolve in DMSO.	Low-quality or "wet" DMSO. Moisture-absorbing DMSO reduces solubility. [7]	Always use fresh, anhydrous, high-purity DMSO.
Precipitate forms when preparing the clear solution.	Components not fully dissolved before adding the next solvent. Rapid addition of aqueous component (ddH ₂ O).	Ensure the solution is clear at each step before proceeding. Add the final ddH ₂ O dropwise while vortexing to avoid shocking the solution. The mixed solution should be used immediately for best results. [7]
The CMC-Na suspension is not homogenous.	Insufficient mixing. Incorrect concentration of CMC-Na.	Vortex or sonicate the mixture thoroughly to ensure a uniform suspension. Ensure the correct percentage of CMC-Na in water is used as the vehicle.
Inconsistent results between experiments.	Formulation prepared and stored for too long. Inconsistent dosing volume or technique.	Prepare the formulation fresh for each experiment, especially the clear solution which is intended for immediate use. [7] Ensure accurate calibration of pipettes and consistent oral gavage technique.

Experimental Protocols

Protocol 1: Preparation of **JBJ-04-125-02** Suspension for Oral Administration

This protocol is suitable for preparing a homogenous suspension for oral gavage.

Materials:

- **JBJ-04-125-02** powder
- Carboxymethylcellulose sodium (CMC-Na)

- Sterile water
- Appropriate vials and mixing equipment (e.g., vortex mixer, sonicator)

Methodology:

- Prepare the vehicle solution (e.g., 0.5% or 1% CMC-Na in sterile water).
- Weigh the required amount of **JBJ-04-125-02** powder. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of the compound.
- Add the **JBJ-04-125-02** powder to the required volume of the CMC-Na vehicle. For a 5 mg/mL concentration, add the 5 mg of powder to 1 mL of the CMC-Na solution.[\[7\]](#)
- Mix vigorously using a vortex mixer until a homogenous suspension is achieved. Gentle sonication can be used to aid dispersion if necessary.
- Visually inspect the suspension for uniformity before each animal dosing. Mix well before drawing each dose.

Protocol 2: Preparation of **JBJ-04-125-02** Clear Solution for Injection/Oral Administration

This protocol yields a clear solution, which has been validated for oral administration.[\[7\]](#)

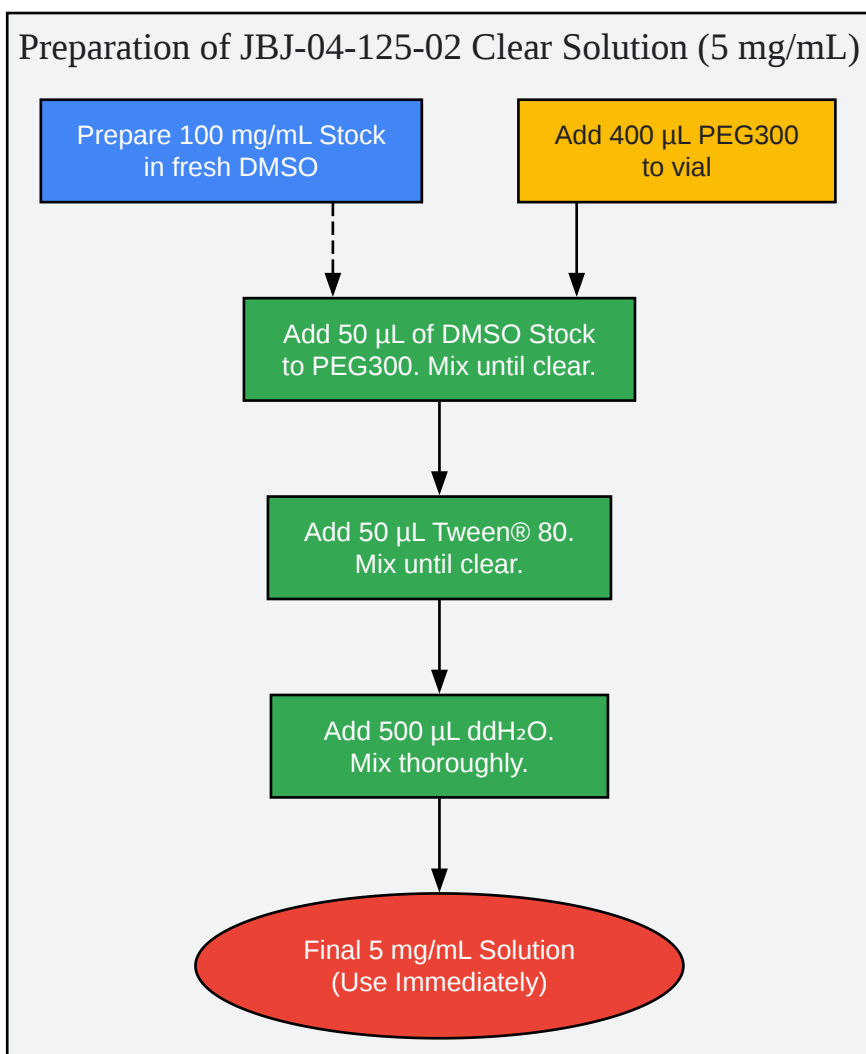
Materials:

- **JBJ-04-125-02** powder
- DMSO (fresh, anhydrous)
- PEG300
- Tween® 80
- Sterile double-distilled water (ddH₂O)

Methodology:

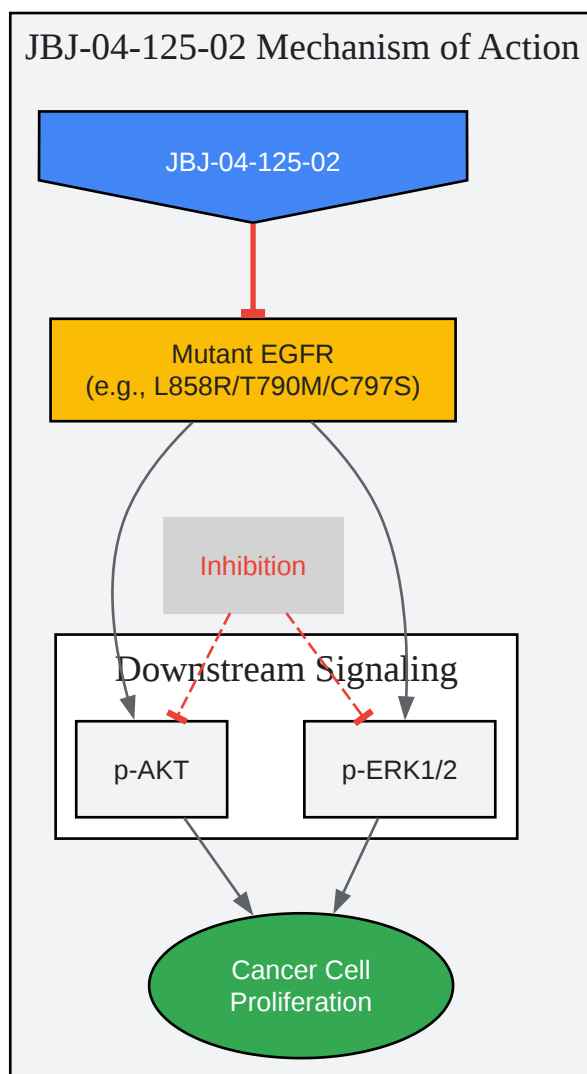
- Prepare a stock solution of **JBJ-04-125-02** in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved and the solution is clear.[\[7\]](#)
- The final formulation consists of: 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.[\[7\]](#)
- To prepare 1 mL of a 5 mg/mL final solution, follow these steps in order: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 50 µL of your 100 mg/mL **JBJ-04-125-02** DMSO stock solution to the PEG300. Mix until the solution is clear.[\[7\]](#) c. Add 50 µL of Tween® 80 to the mixture. Mix again until the solution is clear.[\[7\]](#) d. Slowly add 500 µL of ddH₂O to the tube to reach the final volume of 1 mL. Mix thoroughly.
- This formulation should be prepared fresh and used immediately for optimal results.[\[7\]](#)

Visualizations



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Caption: Workflow for preparing a 5 mg/mL clear solution of **JBJ-04-125-02**.



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Caption: Allosteric inhibition of mutant EGFR signaling by **JBJ-04-125-02**.

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